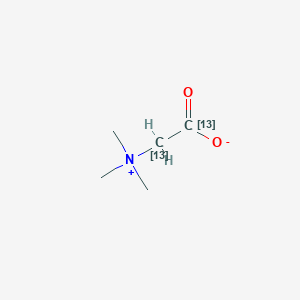
Betaine-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betaine-13C2 is a stable isotope-labeled compound of betaine, where two carbon atoms are replaced with the carbon-13 isotope. Betaine itself is a naturally occurring compound found in various organisms, including plants, animals, and microorganisms. It is known for its role as an osmoprotectant and methyl donor, contributing to cellular protection and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Betaine-13C2 typically involves the incorporation of carbon-13 labeled precursors into the betaine molecule. One common method is the methylation of glycine-13C2 using methyl iodide in the presence of a base. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as accelerated solvent extraction and solid-phase extraction are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Betaine-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion to dimethylglycine
Reduction: Formation of trimethylamine
Substitution: Replacement of methyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solution
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base
Major Products
Oxidation: Dimethylglycine
Reduction: Trimethylamine
Substitution: Various substituted betaine derivatives
Scientific Research Applications
Betaine-13C2 has numerous applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of cellular osmoregulation and methylation processes.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and liver diseases.
Industry: Utilized in the production of functional foods and supplements due to its health-promoting properties
Mechanism of Action
Betaine-13C2 functions primarily as a methyl donor in various biochemical pathways. It donates a methyl group to homocysteine, converting it to methionine via the enzyme betaine-homocysteine methyltransferase. This process helps regulate homocysteine levels and supports methylation reactions essential for DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Trimethylglycine: Another name for betaine, often used interchangeably.
Choline: A precursor to betaine, involved in similar metabolic pathways.
Dimethylglycine: A product of betaine oxidation, with similar methyl donor properties.
Uniqueness
Betaine-13C2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool for researchers investigating complex biochemical processes and pathways .
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
119.13 g/mol |
IUPAC Name |
2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/i4+1,5+1 |
InChI Key |
KWIUHFFTVRNATP-MQIHXRCWSA-N |
Isomeric SMILES |
C[N+](C)(C)[13CH2][13C](=O)[O-] |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Cyanoethyl)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088006.png)
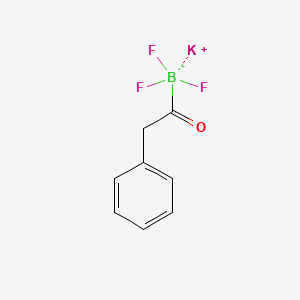

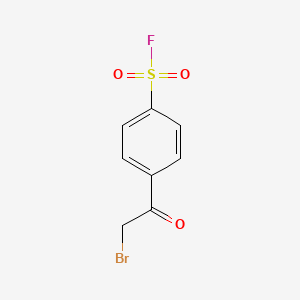
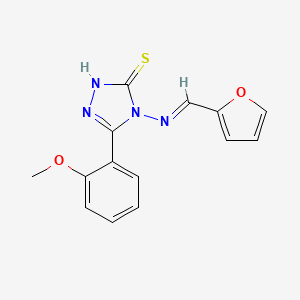
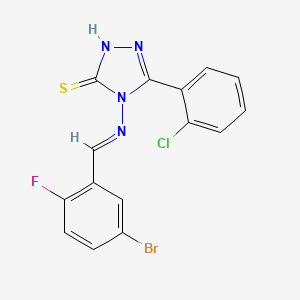
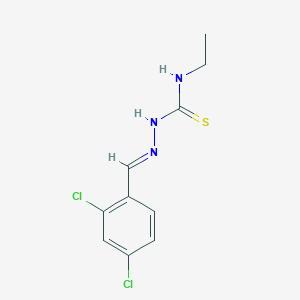


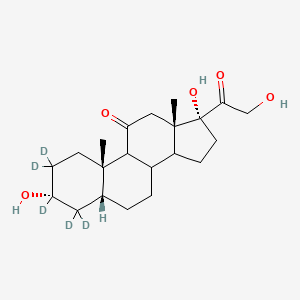

![3-amino-N-(2-benzoyl-4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15088070.png)
![2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid](/img/structure/B15088099.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15088110.png)
